Ethyl 5-[(2-chloro-4-fluorophenyl)methoxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate
Description
Ethyl 5-[(2-chloro-4-fluorophenyl)methoxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate is a benzofuran-based small molecule characterized by a 1-benzofuran core substituted at positions 2, 3, and 3. The 2-position features a 4-methoxyphenyl group, while the 5-position is modified with a (2-chloro-4-fluorophenyl)methoxy moiety. The 3-position is esterified with an ethyl carboxylate group. This compound shares structural motifs with bioactive benzofuran derivatives, which are known for their antimicrobial, antitumor, and antiviral properties .
Properties
IUPAC Name |
ethyl 5-[(2-chloro-4-fluorophenyl)methoxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClFO5/c1-3-30-25(28)23-20-13-19(31-14-16-4-7-17(27)12-21(16)26)10-11-22(20)32-24(23)15-5-8-18(29-2)9-6-15/h4-13H,3,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHHQPLJEMRKAGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC3=C(C=C(C=C3)F)Cl)C4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClFO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-[(2-chloro-4-fluorophenyl)methoxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by a benzofuran core, which is known for various biological activities. The presence of the chloro and fluorine substituents on the phenyl ring may influence its pharmacokinetic properties and biological interactions.
Molecular Formula: C22H20ClF O4
Molecular Weight: 396.85 g/mol
CAS Number: [Specific CAS number not provided in the search results]
Research indicates that compounds with similar structures often interact with various biological targets, including:
- Enzyme Inhibition: Many benzofuran derivatives exhibit inhibitory effects on enzymes related to cancer progression and inflammation.
- Receptor Modulation: The presence of halogenated phenyl groups can enhance binding affinity to specific receptors, potentially modulating signaling pathways involved in cell proliferation and apoptosis.
Antitumor Activity
Several studies have demonstrated that benzofuran derivatives possess significant antitumor activity. For instance, compounds structurally similar to this compound have shown efficacy against various cancer cell lines.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HCT-15 (Colon Carcinoma) | < 10 | |
| A-431 (Skin Carcinoma) | < 15 | |
| U251 (Glioblastoma) | < 20 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an antitumor agent.
Anti-inflammatory Activity
Benzofuran derivatives are also recognized for their anti-inflammatory properties. This compound may inhibit pro-inflammatory cytokines, which are crucial in inflammatory diseases.
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key structural analogs and their differences are summarized below:
Physicochemical Properties
- Lipophilicity (LogP): The target compound’s XLogP3 is estimated to be ~6.4 (similar to analogs in ), indicating high lipophilicity due to halogenated aryl and methoxy groups.
- Molecular Weight: ~450–500 g/mol, comparable to brominated derivatives (e.g., 497.3 g/mol in ).
- Hydrogen Bonding: The 4-methoxyphenyl and ester groups increase hydrogen-bond acceptor capacity (65.7 Ų polar surface area, similar to ).
Crystallographic Data
- Structural Analysis: The target compound’s crystal structure would likely be resolved using SHELX programs , with comparisons to sulfinyl- and halogen-substituted benzofurans (e.g., orthorhombic vs. monoclinic systems in ).
- Packing Effects: Bulky 4-methoxyphenyl and halogenated groups may induce distinct intermolecular interactions (e.g., π-π stacking) compared to smaller substituents like methyl .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
